molecular formula C17H21N3O2S B1672532 Fenpyrazamine CAS No. 473798-59-3

Fenpyrazamine

Cat. No. B1672532
CAS RN: 473798-59-3
M. Wt: 331.4 g/mol
InChI Key: UTOHZQYBSYOOGC-UHFFFAOYSA-N
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Description

Fenpyrazamine is a fungicide that can be used to control Botrytis infections on fruit and vegetables . It has an aminopyrazolinone structure and was developed by Sumitomo Chemical Co., Ltd .


Synthesis Analysis

The synthesis of fenpyrazamine starts with methyl 2-cyano-2-(o-tolyl)acetate. It has been reported that this compound can be formed from the coupling of the bromotolyl or the corresponding chloride and the cyano-acetate by a metal catalysed coupling process .


Molecular Structure Analysis

Fenpyrazamine has an aminopyrazolinone structure . Its molecular formula is C17H21N3O2S, with an average mass of 331.432 Da and a monoisotopic mass of 331.135437 Da .


Chemical Reactions Analysis

The principal routes of metabolism of fenpyrazamine involve hydrolysis to remove the allylsulfanylcarbonyl group to produce the main metabolites .


Physical And Chemical Properties Analysis

Fenpyrazamine has good fungicidal properties, such as high antifungal activity, preventive efficacy, trans-laminar ability, inhibition activity in lesion development, long-lasting activity, and short pre-harvest intervals (PHIs) .

Scientific Research Applications

Fungicidal Properties

Fenpyrazamine is a novel fungicide with an aminopyrazolinone structure . It has good fungicidal properties, such as high antifungal activity, preventive activity, translaminar activity, inhibition activity in lesion development, and long-lasting activity .

Target Enzyme

The target enzyme of fenpyrazamine is 3-keto reductase in the ergosterol biosynthetic pathway . This makes it effective in inhibiting the growth of fungi.

Efficacy Against Specific Fungi

Fenpyrazamine shows high efficacy against gray mold (Botrytis cinerea), stem rot (Sclerotinia sclerotiorum), and brown rot . These fungi attack the fruits of fruit trees and vegetables, greatly reducing the yield and productivity of crops .

Translaminar Activity

In translaminar activity tests, fenpyrazamine showed high efficacy against gray mold even at a low concentration . This means that the fungicide can move from one side of a leaf to the other, providing protection to both sides.

Long-Lasting Activity

Fenpyrazamine has long-lasting activity. In 14-day long-lasting activity tests, fenpyrazamine had a high efficacy against gray mold even at a low concentration . This makes it a valuable tool for farmers who need long-term protection for their crops.

Short Pre-Harvest Intervals (PHIs)

Fenpyrazamine has short pre-harvest intervals (PHIs) . This means that there is a short waiting period between the last application of the fungicide and when the crop can be safely harvested. This is beneficial for farmers as it allows for more flexibility in managing their crops.

Safer Profiles for Human Health and the Environment

Fenpyrazamine also shows safer profiles for human health and the environment . This is an important consideration in the development and use of fungicides.

Commercial Use

Fenpyrazamine has been registered in more than 30 countries . Formulated products, PROLECTUS® and PIXIO®DF, have been registered since 2012 . PROLECTUS® was first launched in Italy in 2012, and PIXIO®DF was launched in Japan in 2014 . This wide commercial use demonstrates its effectiveness and acceptance in the agricultural industry.

Mechanism of Action

Target of Action

Fenpyrazamine is a fungicide that primarily targets fungi from the Sclerotiniaceae family , such as Botrytis spp. and Sclerotinia spp. . These fungi are responsible for diseases like gray mold and stem rot, which significantly reduce the yield and productivity of crops .

Mode of Action

Fenpyrazamine exerts its antifungal activity by inhibiting the 3-keto reductase in the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its biosynthesis is essential for fungal growth and proliferation. By inhibiting 3-keto reductase, fenpyrazamine disrupts ergosterol biosynthesis, thereby inhibiting the growth and development of the fungi .

Biochemical Pathways

The primary biochemical pathway affected by fenpyrazamine is the ergosterol biosynthesis pathway . Ergosterol is analogous to cholesterol in animal cells and provides rigidity and integrity to the fungal cell membrane. By inhibiting 3-keto reductase, a key enzyme in this pathway, fenpyrazamine disrupts the production of ergosterol, leading to impaired cell membrane function and ultimately, fungal cell death .

Pharmacokinetics

Fenpyrazamine exhibits some interesting pharmacokinetic properties. It is rapidly absorbed into the plant after treatment and is transferred to untreated areas . In animal studies, maximum blood and plasma concentrations were observed at 1 and 6 hours after administration in low and high dose groups, respectively . The half-lives were 2–3 hours for the low dose and 14–17 hours for the high dose . Approximately 90% of the radiolabel was eliminated within 24 hours for the low-dose group and 48 hours for the high-dose group . These properties suggest that fenpyrazamine has good bioavailability and is efficiently metabolized and excreted.

Result of Action

The inhibition of ergosterol biosynthesis by fenpyrazamine leads to the disruption of the fungal cell membrane’s structure and function. This results in the inhibition of fungal growth and proliferation, effectively controlling the spread of diseases like gray mold and stem rot .

Action Environment

Additionally, the development of resistance in target fungi is a concern that needs to be managed through appropriate use and rotation of fungicides .

properties

IUPAC Name

S-prop-2-enyl 5-amino-4-(2-methylphenyl)-3-oxo-2-propan-2-ylpyrazole-1-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-5-10-23-17(22)20-15(18)14(16(21)19(20)11(2)3)13-9-7-6-8-12(13)4/h5-9,11H,1,10,18H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOHZQYBSYOOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N(N(C2=O)C(C)C)C(=O)SCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074742
Record name Fenpyrazamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenpyrazamine

CAS RN

473798-59-3
Record name Fenpyrazamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473798-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpyrazamine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473798593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpyrazamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate;S-allyl 5-amino-2-isopropyl-4-(2-methylphenyl)-3-oxo-2,3-dihydropyrazole-1-carbothioate;fenpyrazamine (ISO)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENPYRAZAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3SPH9RQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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